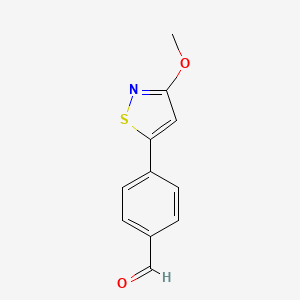

4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde

Description

Significance of 1,2-Thiazole and Benzaldehyde (B42025) Motifs in Modern Chemical Research

The 1,2-thiazole, also known as isothiazole (B42339), is a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms. This structural unit is a key component in a wide array of pharmacologically active compounds. The thiazole (B1198619) ring's aromaticity and ability to participate in various chemical interactions have made it a privileged scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, underscoring their importance in the development of new therapeutic agents.

Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis. researchgate.net Its aldehyde functional group is highly versatile, participating in a multitude of chemical transformations that allow for the construction of complex molecular architectures. researchgate.net Benzaldehyde and its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.gov The reactivity of the aldehyde group, coupled with the stability of the benzene (B151609) ring, makes it an ideal synthon for creating diverse molecular libraries. researchgate.netnih.gov

Rationale for Investigating the Synthetic and Chemical Attributes of 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde

The rationale for the focused investigation of this compound stems from the potential for synergistic effects arising from the combination of the 1,2-thiazole and benzaldehyde moieties. The methoxy (B1213986) group on the thiazole ring can influence the electronic properties of the heterocyclic system, potentially modulating its biological activity and chemical reactivity. The benzaldehyde unit provides a reactive handle for further synthetic modifications, enabling the creation of a diverse range of derivatives. The exploration of this specific hybrid scaffold is driven by the hypothesis that the unique spatial and electronic arrangement of these functional groups could lead to novel chemical properties and biological activities.

Scope and Research Objectives Pertaining to the Comprehensive Characterization and Utility of this compound

The primary research objective is the comprehensive characterization of this compound. This includes the development of a reliable synthetic route and the thorough analysis of its structural and physicochemical properties using modern analytical techniques. A key goal is to establish a foundational understanding of this molecule to serve as a platform for future investigations into its potential applications.

Key Research Objectives:

To Propose a Viable Synthetic Pathway: To devise a logical and efficient synthetic strategy for the preparation of this compound from readily available starting materials.

To Predict Spectroscopic and Physicochemical Properties: To anticipate the characteristic analytical data (NMR, IR, Mass Spectrometry) and key physicochemical properties of the target compound based on its structure and data from analogous compounds.

To Postulate Potential for Further Functionalization: To explore the chemical reactivity of the aldehyde group and the thiazole ring, outlining potential pathways for the synthesis of novel derivatives.

To Establish a Foundation for Future Research: To provide a comprehensive chemical profile of the title compound that can guide future studies into its potential biological activities or material applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11-6-10(15-12-11)9-4-2-8(7-13)3-5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEHVOJNVLWXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 3 Methoxy 1,2 Thiazol 5 Yl Benzaldehyde

Retrosynthetic Analysis of the 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde Molecular Architecture

A logical retrosynthetic analysis of this compound suggests that the most strategic disconnection is at the C-C bond between the 1,2-thiazole ring and the benzaldehyde (B42025) moiety. This approach is favored due to the robustness and versatility of modern cross-coupling reactions for forming aryl-heteroaryl bonds. This leads to two key synthons: a functionalized 3-methoxy-1,2-thiazole and a functionalized benzaldehyde derivative.

The primary retrosynthetic pathway can be visualized as follows:

Disconnection 1 (C-C Bond): The primary disconnection severs the bond between the 5-position of the 1,2-thiazole ring and the phenyl ring. This points towards a palladium-catalyzed cross-coupling reaction as the final key step in the synthetic sequence. This strategy allows for the independent synthesis and optimization of the two aromatic components. This leads to two key precursors:

Synthon A: A 3-methoxy-1,2-thiazole functionalized at the 5-position, for example, with a halogen (bromo or iodo) or a boronic acid/ester.

Synthon B: A 4-formylphenyl derivative, such as 4-formylphenylboronic acid or a 4-halobenzaldehyde.

Disconnection 2 (Functional Groups): Further deconstruction of Synthon A involves the removal of the methoxy (B1213986) group and the functional group at the 5-position. This leads to the fundamental 1,2-thiazole ring. The synthesis of this core structure and the subsequent regioselective introduction of the required substituents are critical challenges. For Synthon B, 4-formylphenylboronic acid is a commercially available and synthetically accessible building block, often prepared from 4-bromobenzaldehyde.

This retrosynthetic approach allows for a convergent synthesis, where the two main building blocks are prepared separately and then combined in the final step, which is often more efficient than a linear synthesis.

Strategies for 1,2-Thiazole Ring Construction and Methoxy Functionalization

Historical and Contemporary Approaches to Substituted Thiazole (B1198619) Synthesis

While the Hantzsch, Gabriel, and Cook-Heilborn syntheses are cornerstone methods in the synthesis of the isomeric 1,3-thiazoles, the construction of the 1,2-thiazole (isothiazole) ring proceeds through different pathways. Some general approaches to isothiazole (B42339) synthesis include:

Cyclization of β-thioxo amides or nitriles: This is a common method where a three-carbon component with appropriate terminal functional groups can be cyclized with a source of nitrogen and sulfur.

From α,β-unsaturated ketones and esters: Reaction with a source of sulfur and nitrogen can lead to the formation of the isothiazole ring.

Rearrangement of other sulfur-nitrogen heterocycles: In some cases, isothiazoles can be obtained through the rearrangement of other heterocyclic systems.

It is important to note that these historical methods for 1,3-thiazole synthesis are generally not directly applicable to the formation of the 1,2-thiazole ring due to the different connectivity of the heteroatoms.

Regioselective Introduction of the Methoxy Group at the 3-Position

The introduction of the methoxy group at the 3-position of the 1,2-thiazole ring is a key regiochemical challenge. A plausible approach involves the O-methylation of the corresponding 3-hydroxy-1,2-thiazole (isothiazol-3-ol). Isothiazol-3-ols exist in tautomeric equilibrium with their keto form, 3(2H)-isothiazolone.

The synthesis could proceed as follows:

Formation of 3-hydroxy-1,2-thiazole: This can be achieved through various cyclization strategies.

O-methylation: The resulting 3-hydroxy-1,2-thiazole can then be methylated using a suitable methylating agent, such as diazomethane (B1218177) or dimethyl sulfate, in the presence of a base. thieme-connect.de The reaction conditions would need to be carefully controlled to favor O-methylation over N-methylation of the ring nitrogen. thieme-connect.de

Methods for Directing Functionalization at the 5-Position of the Thiazole Ring

With the 3-methoxy-1,2-thiazole core in hand, the next critical step is the regioselective functionalization at the 5-position to enable the subsequent cross-coupling reaction. Several methods can be employed for this purpose:

Direct Lithiation: The 5-position of the isothiazole ring is often the most acidic, making it susceptible to deprotonation by strong bases like n-butyllithium or lithium diisopropylamide (LDA). cdnsciencepub.comnih.gov The resulting 5-lithio-3-methoxy-1,2-thiazole can then be quenched with an electrophile to introduce the desired functional group. For instance, reaction with bromine or iodine would yield the corresponding 5-halo-3-methoxy-1,2-thiazole.

Halogenation: Direct electrophilic halogenation of the 3-methoxy-1,2-thiazole ring could also be a viable strategy. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly used for the halogenation of electron-rich heterocycles. nih.gov The regioselectivity of this reaction would depend on the directing effects of the methoxy group and the ring heteroatoms.

Approaches for Benzaldehyde Moiety Introduction onto Aromatic Systems

The benzaldehyde moiety can be introduced either before or after the formation of the aryl-thiazole bond.

Using a Pre-functionalized Building Block: The most convergent approach involves the use of a commercially available or readily synthesized benzaldehyde derivative that is suitable for cross-coupling reactions. 4-Formylphenylboronic acid is an excellent candidate for Suzuki couplings. thieme-connect.de Its synthesis typically starts from 4-bromobenzaldehyde, where the aldehyde group is first protected as an acetal, followed by metal-halogen exchange and reaction with a borate (B1201080) ester, and subsequent deprotection. thieme-connect.de

Formylation of the Aryl-Thiazole: Alternatively, the formyl group can be introduced after the aryl-thiazole bond has been formed. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This would involve reacting the 5-phenyl-3-methoxy-1,2-thiazole intermediate with a Vilsmeier reagent (e.g., generated from POCl₃ and DMF). However, the regioselectivity of this reaction on the phenyl ring would need to be considered, as formylation could potentially occur at the ortho or meta positions depending on the directing influence of the thiazole substituent.

Cross-Coupling Methodologies for Aryl-Thiazole Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the C-C bond between the 1,2-thiazole ring and the benzaldehyde moiety. The choice of reaction depends on the specific functional groups on the coupling partners.

| Coupling Reaction | Thiazole Derivative | Benzaldehyde Derivative | Key Features |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-3-methoxy-1,2-thiazole | 4-Formylphenylboronic acid | Generally tolerant of a wide range of functional groups, uses readily available boronic acids. |

| Stille Coupling | 5-(Tributylstannyl)-3-methoxy-1,2-thiazole | 4-Bromobenzaldehyde | Often proceeds under mild conditions, but organotin compounds are toxic. |

| Negishi Coupling | 5-Zincio-3-methoxy-1,2-thiazole | 4-Bromobenzaldehyde | Highly reactive and often gives high yields, but organozinc reagents are moisture-sensitive. |

Of these, the Suzuki coupling is often the preferred method due to the stability and low toxicity of the boronic acid reagents. The reaction would typically be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system.

An in-depth examination of the synthetic routes to this compound reveals a reliance on modern catalytic processes and innovative methodologies designed to enhance efficiency, yield, and environmental compatibility. The construction of this bi-aryl system, which links a benzaldehyde moiety to a substituted isothiazole ring, leverages powerful carbon-carbon bond-forming reactions and advanced techniques that are becoming central to contemporary organic synthesis.

Potential for Further Research and Applications

Derivatization and Library Synthesis

The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, imines, and oximes. This provides a platform for the synthesis of a library of derivatives, each with potentially unique biological activities or material properties. For example, reductive amination of the aldehyde could lead to a series of amine derivatives, while condensation with various hydrazines or hydroxylamines could yield hydrazones and oximes, respectively.

Exploration of Biological Activities

Given the established pharmacological importance of both thiazole (B1198619) and benzaldehyde (B42025) motifs, this compound and its derivatives are promising candidates for biological screening. Potential areas of investigation include antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The methoxy (B1213986) substituent on the thiazole ring could play a crucial role in modulating the potency and selectivity of these biological effects.

Application in Materials Science

The rigid, aromatic structure of the thiazole-benzaldehyde scaffold suggests potential applications in materials science. The molecule could serve as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electronic properties of the molecule could be fine-tuned through further chemical modifications.

Conclusion

Theoretical and Computational Investigations of 4 3 Methoxy 1,2 Thiazol 5 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Common functionals, such as B3LYP, are often paired with basis sets like 6-311G(d,p) or 6-311+G(2d,p) to achieve a balance of accuracy and computational efficiency. nih.govresearchgate.net

The optimization of 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, calculations would define the planarity between the benzaldehyde (B42025) and thiazole (B1198619) rings, a key factor influencing electronic conjugation. By comparing these theoretical parameters with experimental data from techniques like X-ray crystallography, the accuracy of the computational model can be validated. researchgate.net The energy landscape can also be explored to identify different conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length (Å) | C=O (aldehyde) | 1.215 |

| C-S (thiazole) | 1.768 | |

| N-S (thiazole) | 1.654 | |

| C-C (inter-ring) | 1.475 | |

| Bond Angle (°) | C-C-O (aldehyde) | 124.5 |

| C-S-N (thiazole) | 90.2 | |

| Dihedral Angle (°) | Thiazole-Benzene | 15.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic excitation and reaction. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich methoxy-thiazole moiety, while the LUMO would likely be distributed over the electron-withdrawing benzaldehyde portion. This distribution facilitates intramolecular charge transfer, a key feature for applications in materials science. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -5.95 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 4.85 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. scielo.org.zaresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that represent familiar chemical concepts like bonds, lone pairs, and core orbitals.

This analysis provides a quantitative measure of the stability gained from electron delocalization, expressed as the second-order perturbation energy, E(2). researchgate.net For this compound, NBO analysis would reveal the extent of π-conjugation between the aromatic rings and the stabilizing interactions involving the lone pairs on the oxygen, nitrogen, and sulfur atoms. These interactions are crucial for understanding the molecule's structural stability and electronic properties.

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis Note: This table contains hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) methoxy (B1213986) | π* (C-C) thiazole | 4.5 | Lone Pair → Antibonding π |

| π (C=C) benzene (B151609) | π* (C=C) thiazole | 18.2 | π → π* Conjugation |

| π (C=C) thiazole | π* (C=O) aldehyde | 15.8 | π → π* Conjugation |

Prediction of Spectroscopic Properties from Computational Models

Computational models are highly effective in predicting various spectroscopic properties, providing a powerful means to interpret and verify experimental results.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are frequently performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov This approach allows for the accurate prediction of ¹H and ¹³C chemical shifts (δ). By comparing the calculated chemical shifts with experimental data, researchers can confirm the proposed molecular structure. nih.gov The theoretical values are often plotted against experimental ones, and a high correlation coefficient indicates a good match between the calculated and actual structures. epstem.net For this compound, GIAO calculations would predict the specific resonance frequencies for each proton and carbon atom, aiding in the assignment of complex experimental spectra.

Table 4: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: This table contains hypothetical data for illustrative purposes.

| Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

| H (aldehyde) | 9.95 | 9.98 |

| H (thiazole) | 7.85 | 7.89 |

| H (methoxy) | 4.05 | 4.01 |

| C (aldehyde C=O) | 190.5 | 191.2 |

| C (thiazole C-S) | 168.1 | 167.5 |

| C (methoxy) | 56.2 | 56.5 |

DFT calculations are also used to predict vibrational spectra (Infrared and Raman). nih.gov The calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsion. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental spectra. kbhgroup.in Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

Electronic spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*), which can be directly compared with experimental UV-Vis spectra. nih.gov

Table 5: Predicted Vibrational Frequencies and Assignments Note: This table contains hypothetical data for illustrative purposes.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED %) |

| 3105 | 2981 | C-H stretch (aromatic) |

| 1715 | 1688 | C=O stretch (aldehyde) |

| 1602 | 1585 | C=C stretch (aromatic) |

| 1255 | 1240 | C-O stretch (methoxy) |

Table 6: Predicted UV-Vis Spectral Data Note: This table contains hypothetical data for illustrative purposes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 315 | 0.75 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 278 | 0.15 | HOMO-1 → LUMO (π→π) |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the thiazole and benzene rings. A comprehensive conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is essential to identify the molecule's stable conformers and the energy barriers that separate them.

By systematically rotating the dihedral angle between the two aromatic rings, a potential energy surface (PES) can be mapped. libretexts.org This surface illustrates the energy of the molecule as a function of its geometry. For biaryl systems, the planarity of the molecule is often influenced by a balance between conjugative effects, which favor planarity, and steric hindrance, which can force the rings out of plane. chemrxiv.orgnih.gov In the case of this compound, the methoxy group and the aldehyde group, along with the sulfur and nitrogen atoms of the thiazole ring, would play significant roles in determining the conformational preferences.

The potential energy surface would likely reveal two low-energy conformers corresponding to syn and anti orientations of the methoxy group relative to the benzaldehyde moiety. The global minimum on the PES would represent the most stable conformation of the molecule. The energy barriers between these conformers, representing the transition states for rotation, are also critical parameters obtained from the PES. These barriers provide insight into the molecule's flexibility at different temperatures.

Below is a hypothetical data table summarizing the expected results from a DFT study on the conformational analysis of this compound.

| Parameter | Conformer 1 (Global Minimum) | Conformer 2 (Local Minimum) | Transition State |

| Dihedral Angle (°) (Thiazole-Benzene) | ~35° | ~145° | ~90° |

| Relative Energy (kcal/mol) | 0.00 | 1.5 | 4.5 |

| Dipole Moment (Debye) | 3.2 | 3.8 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations from conformational analyses are fundamental, the behavior of a molecule in solution can be significantly different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. researchgate.netnih.gov

An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) and solving Newton's equations of motion for all atoms in the system over a period of time. mdpi.com This simulation would provide a trajectory of the molecule's movements, allowing for the analysis of its conformational dynamics, solvation structure, and intermolecular interactions.

Key insights from an MD simulation would include:

Conformational Dynamics: The simulation would reveal how the molecule explores its conformational space in solution. The dihedral angle between the rings would fluctuate, and the molecule might transition between different low-energy states. The frequency of these transitions would be related to the energy barriers calculated in the conformational analysis.

Solvation Shell: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects. For instance, the polar aldehyde and methoxy groups, as well as the heteroatoms in the thiazole ring, would be expected to form hydrogen bonds or strong dipole-dipole interactions with polar solvent molecules.

Radial Distribution Functions (RDFs): RDFs can be calculated to quantify the probability of finding a solvent atom at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent environment.

The following table presents hypothetical data that could be derived from an MD simulation of this compound in water.

| Property | Value |

| Average Dihedral Angle (°) (Thiazole-Benzene) | 38° ± 10° |

| Number of Water Molecules in First Solvation Shell | ~25 |

| Average Residence Time of Water at Aldehyde Oxygen (ps) | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Studies of Reaction Mechanisms and Transition State Structures

The benzaldehyde moiety of this compound is a reactive functional group that can participate in various chemical transformations, such as nucleophilic addition, oxidation, and reduction. mdpi.com In silico studies, particularly using quantum mechanical methods, can elucidate the mechanisms of these reactions by identifying the transition state structures and calculating the associated activation energies. researchgate.net

For example, the mechanism of a nucleophilic addition to the carbonyl carbon could be investigated. The reaction pathway would be modeled by bringing a nucleophile (e.g., a hydride ion or a cyanide ion) towards the aldehyde. The geometry of the system would be optimized at each step to find the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, which is a critical point for determining the reaction rate. mdpi.com

Computational analysis of the transition state structure would reveal the bond-breaking and bond-forming processes. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that can be compared with experimental data to validate the proposed mechanism. Furthermore, the influence of the thiazole and methoxy substituents on the reactivity of the aldehyde group can be quantified by comparing the calculated activation energies with that of unsubstituted benzaldehyde.

A hypothetical data table for a theoretical study on the reaction of this compound with a nucleophile is presented below.

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Hydride Addition | 0.0 | 12.5 | -20.0 | 12.5 |

| Cyanide Addition | 0.0 | 15.0 | -18.5 | 15.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Role of 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of this compound is a key feature that enables its use in the synthesis of diverse and complex heterocyclic systems. Aldehydes are well-established precursors for a multitude of condensation and cycloaddition reactions that form the basis of heterocyclic chemistry.

The compound can participate in reactions with binucleophilic reagents to construct new rings. For instance, reaction with hydrazides can yield hydrazones, which are precursors for various five- and six-membered heterocycles like pyrazoles, oxadiazoles, and triazoles. researchgate.netresearchgate.net Similarly, condensation with compounds containing active methylene (B1212753) groups adjacent to a nitrile, such as malononitrile, can lead to the formation of pyridines and other related systems through well-established synthetic routes.

Multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity, and aldehydes are frequent participants in these processes. mdpi.comfrontiersin.org The this compound moiety can be incorporated into MCRs like the Groebke–Blackburn–Bienaymé reaction to produce fused heterocyclic systems such as imidazo[2,1-b]thiazoles. researchgate.net These reactions are valued for their atom economy and ability to generate complex structures in a single step. mdpi.com The thiazole-benzaldehyde scaffold can also be used to synthesize novel thiazole-benzimidazole hybrids through acid-catalyzed condensation-cyclization reactions with substituted benzene-1,2-diamines. arkat-usa.org

Below is a table summarizing potential heterocyclic systems that can be synthesized using this compound as a key reactant.

| Resulting Heterocyclic System | Reaction Type | Key Reagents |

| Isonicotinoyl Hydrazones | Condensation | Isonicotinoyl hydrazide researchgate.net |

| Azo-Azomethines | Diazotization followed by Condensation | Diazonium salts, Amines biointerfaceresearch.com |

| 4-Thiazolidinones | Multicomponent Reaction | Rhodanine, Amines mdpi.com |

| Imidazo[2,1-b]thiazoles | Groebke–Blackburn–Bienaymé MCR | 2-Aminothiazole, Isocyanide |

| Pyrazolines / Pyrazoles | Cyclocondensation | Hydrazine derivatives |

| 1,2,3-Triazoles | Click Reaction (after conversion of aldehyde) | Alkynes, Azides nih.gov |

| researchgate.netmdpi.comnih.govTriazolo[1,5-b] researchgate.netmdpi.comfrontiersin.orgnih.govtetrazines | Oxidative Cyclization of amidine derivatives | Amidines, Oxidizing agents beilstein-journals.org |

| Thiazole-Benzimidazole Hybrids | Condensation-Cyclization | Benzene-1,2-diamines arkat-usa.org |

Utilization in the Construction of Poly-substituted Aromatic and Heteroaromatic Scaffolds

Beyond forming new heterocyclic rings, this compound is instrumental in constructing larger, poly-substituted aromatic and heteroaromatic scaffolds. The existing phenyl ring and the thiazole (B1198619) ring can be further functionalized, while the aldehyde group serves as a handle for extending the molecular framework.

One primary application is in olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which convert the aldehyde into a carbon-carbon double bond. This extends the conjugated system and allows for the introduction of a wide variety of substituents. The resulting stilbene-like structures can be precursors for further cyclization reactions to build polycyclic aromatic systems.

The aldehyde can also participate in benzannulation reactions, which are methods for constructing a new benzene (B151609) ring. nih.govsemanticscholar.org For example, it can react with appropriate 1,3-dicarbonyl compounds or their equivalents in formal [3+3] cycloadditions, leading to highly substituted biphenyl (B1667301) or terphenyl systems that would be difficult to access through traditional substitution chemistry. nih.gov

Furthermore, the compound serves as a platform for creating fused heteroaromatic systems. The development of novel scaffolds, such as 2H-thiazolo[4,5-d] mdpi.combiointerfaceresearch.comnih.govtriazole, highlights the potential for building upon existing heterocyclic cores. researchgate.netnih.gov By first converting the aldehyde to another functional group, subsequent intramolecular cyclizations can be triggered to form fused ring systems, which are of significant interest in medicinal chemistry and materials science. researchgate.net

The following table outlines synthetic strategies for constructing poly-substituted scaffolds.

| Scaffold Type | Synthetic Strategy | Key Transformation |

| Substituted Stilbenes | Olefination | Wittig, Horner-Wadsworth-Emmons reaction |

| Poly-substituted Biphenyls | Benzannulation / [3+3] Cycloaddition | Reaction with 1,3-dicarbonyl synthons nih.gov |

| Fused Heteroaromatics | Functional group conversion followed by cyclization | e.g., Conversion to amine, then Pictet-Spengler reaction |

| Thiazolone Derivatives | Multicomponent Reaction | Knoevenagel condensation followed by cyclization mdpi.com |

| Azo-containing Aromatics | Azo coupling | Reaction with diazonium salts researchgate.net |

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic properties derived from the conjugated system of the phenyl and thiazole rings, combined with the electron-withdrawing nature of the aldehyde, make this compound an attractive precursor for advanced organic materials.

This building block is particularly suitable for the synthesis of functional dyes and pigments. By reacting the aldehyde with various aromatic amines, complex Schiff bases can be formed, which often exhibit interesting photophysical properties. biointerfaceresearch.com Further extension of the π-conjugated system through reactions like Knoevenagel or aldol (B89426) condensations can be used to tune the absorption and emission characteristics of the resulting molecules, making them candidates for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The synthesis of azo compounds, which are known for their intense color, is another potential application. The aromatic ring of the benzaldehyde (B42025) moiety can be targeted in azo coupling reactions to introduce an azo (-N=N-) linkage, creating highly colored dyes. researchgate.net For example, the synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde demonstrates a pathway to new azoaldehydes that can be further modified into biologically active molecules or functional dyes. researchgate.net

Moreover, the thiazole nucleus is a component of many electroactive materials. Incorporating the this compound unit into larger polymeric structures could lead to new conductive polymers or materials with nonlinear optical properties. The ability to easily modify the aldehyde group allows for its integration into polymer backbones or as a pendant group, providing a method to control the material's final properties. The development of materials based on the 2H-benzo[d]1,2,3-triazole moiety for applications like optical waveguides highlights the potential of such heterocyclic systems in materials science. mdpi.com

Application in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and environmentally friendly synthetic routes. nih.gov The aldehyde group in this compound makes it a suitable substrate for various enzymatic transformations, opening avenues for its use in chemo-enzymatic strategies.

Enzymes such as oxidoreductases can selectively reduce the aldehyde to a primary alcohol or oxidize it to a carboxylic acid under mild conditions, often with high enantioselectivity if a prochiral center is formed. This is particularly valuable for the synthesis of chiral molecules. For instance, vanillyl alcohol oxidases (VAOs) have been used for the one-pot synthesis of 2-aryl thiazolines from various 4-hydroxybenzaldehydes and aminothiols, demonstrating a direct pathway from aldehyde precursors to more complex heterocyclic structures. researchgate.net

Furthermore, lyases, such as aldolases, can use the aldehyde as an acceptor molecule to form new carbon-carbon bonds with high stereocontrol. This allows for the asymmetric synthesis of complex polyol structures. A typical chemo-enzymatic process might involve an initial enzymatic step to create a chiral intermediate from the aldehyde, followed by conventional chemical steps to complete the synthesis of the target molecule. rsc.org This approach has been successfully used to prepare key intermediates for pharmaceuticals, such as the antithrombotic drug argatroban. rsc.org

The integration of biocatalysis offers several advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact, making it a powerful tool for the synthesis of fine chemicals and pharmaceuticals starting from precursors like this compound.

Design and Synthesis of Compound Libraries Utilizing the this compound Core

Compound libraries are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds. The structure of this compound is well-suited for the creation of such libraries due to its stable core and a highly reactive aldehyde group that can be easily modified.

Using techniques like parallel synthesis, the aldehyde can be reacted with a diverse set of building blocks to rapidly generate a large number of distinct derivatives. For example, reductive amination with a library of primary and secondary amines would produce a corresponding library of substituted benzylamines. Similarly, condensation with a collection of hydrazides, hydroxylamines, or semicarbazides would yield libraries of hydrazones, oximes, and semicarbazones, respectively. The synthesis of novel benzaldehyde analogues containing a 1,2,3-triazole moiety for anticancer screening is a prime example of this approach. nih.gov

This strategy, often referred to as diversity-oriented synthesis, allows for the systematic exploration of the chemical space around the core scaffold. By varying the substituents introduced at the aldehyde position, chemists can fine-tune the steric and electronic properties of the final compounds, which is crucial for optimizing interactions with biological targets or material properties. The synthesis of a series of azo Schiff bases from a novel azoaldehyde (B1193976) demonstrates how a core structure can be elaborated into a library of compounds for biological testing. researchgate.net

The table below illustrates the generation of a compound library from the core scaffold.

| Core Scaffold | Reaction | Diverse Building Blocks (R-NH2) | Resulting Library |

| This compound | Reductive Amination | Primary/Secondary Amines | Substituted Benzylamines |

| Wittig Reaction | Phosphonium Ylides | Substituted Styrenes | |

| Condensation | Hydrazides, Hydroxylamines | Hydrazones, Oximes | |

| Ugi Multicomponent Reaction | Amines, Isocyanides, Carboxylic Acids | α-Acylamino Amides |

Development of Novel Synthetic Methodologies Employing this compound as a Substrate

The development of new synthetic methods is a cornerstone of chemical research, and this compound can serve as a valuable model substrate for this purpose. Its combination of an aldehyde, an aromatic ring, and a heterocycle provides a platform to test the scope, efficiency, and selectivity of new chemical transformations.

For example, this compound could be used to explore novel catalytic systems. Researchers might test new organocatalysts, transition metal catalysts, or photocatalysts for reactions involving the aldehyde group, such as asymmetric aldol reactions, conjugate additions, or C-H functionalization of the aldehyde itself. The development of a carbene-catalyzed formal [3+3] reaction to construct a benzene core is an example of such a methodological advancement. nih.gov

The compound is also suitable for developing and optimizing multicomponent reactions. A new MCR could be designed around the aldehyde, and its reaction with various other components would be studied to establish the methodology. A one-pot approach for synthesizing furan-2(5H)-one derivatives exemplifies the development of an efficient, telescoped multicomponent condensation. mdpi.com

Furthermore, the synthesis of novel, unprecedented heterocyclic systems often requires the development of new synthetic routes. The creation of the 2H-thiazolo[4,5-d] mdpi.combiointerfaceresearch.comnih.govtriazole scaffold involved establishing a scalable synthetic procedure and exploring its subsequent functionalization, which in itself is a methodological development. researchgate.netnih.gov Using this compound as a starting point for such explorations could lead to the discovery of new, valuable chemical entities and the synthetic tools required to produce them.

Future Research Directions and Emerging Opportunities for 4 3 Methoxy 1,2 Thiazol 5 Yl Benzaldehyde

Exploration of Asymmetric Synthesis Pathways for Enantiomerically Pure Derivatives

The development of asymmetric synthesis routes to obtain enantiomerically pure derivatives of 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde is a critical area for future research. Chiral derivatives are often essential for pharmacological applications, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. Future studies could focus on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemistry of reactions involving the aldehyde functional group or modifications to the thiazole (B1198619) ring. Establishing robust methods for asymmetric synthesis would be a pivotal step in unlocking the full potential of this compound in drug discovery and development.

Integration into High-Throughput and Automation Platforms in Organic Synthesis

The integration of this compound into high-throughput and automated synthesis platforms presents a significant opportunity for accelerating the discovery of novel derivatives. Automated systems can rapidly perform, monitor, and analyze a large number of reactions, enabling the efficient exploration of diverse chemical space. By developing protocols to incorporate this benzaldehyde (B42025) derivative as a building block in automated synthesis workflows, researchers could quickly generate libraries of new compounds for screening in various biological assays or for materials science applications. This approach would streamline the optimization of reaction conditions and the identification of derivatives with desired properties.

Advanced Catalysis Development Utilizing Derivatives of this compound

Derivatives of this compound could serve as novel ligands or scaffolds in the development of advanced catalytic systems. The nitrogen and sulfur atoms in the thiazole ring, along with the potential for modification at the benzaldehyde moiety, offer multiple coordination sites for metal centers. Future research could explore the synthesis of organometallic complexes incorporating this scaffold for applications in cross-coupling reactions, asymmetric catalysis, or photocatalysis. The electronic properties of the methoxy (B1213986) and thiazole groups could be fine-tuned to modulate the reactivity and selectivity of the catalytic center, leading to the development of highly efficient and novel catalysts.

Computational Design and Predictive Modeling for Novel Reactivity and Applications

Computational chemistry offers powerful tools for designing novel derivatives of this compound and predicting their reactivity and potential applications. researchgate.netmdpi.com Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule, providing insights into its reactivity and potential interaction with biological targets. mdpi.comeurjchem.com Predictive modeling can be used to design new derivatives with optimized properties, such as enhanced biological activity or specific material characteristics, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. eurjchem.com

Synergistic Approaches Combining Advanced Spectroscopic Techniques and Computational Studies

A combined approach utilizing advanced spectroscopic techniques and computational studies would provide a comprehensive understanding of the structural and electronic properties of this compound and its derivatives. researchgate.net Experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography can be correlated with theoretical calculations to validate computational models and provide a deeper understanding of the molecule's behavior. mdpi.comresearchgate.net This synergistic approach can be invaluable for elucidating reaction mechanisms, characterizing intermediates, and understanding intermolecular interactions, which are crucial for the rational design of new materials and therapeutic agents. researchgate.neteurjchem.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde?

- Answer : The compound has a molecular formula of C₁₁H₉NO₂S , a molecular weight of 219.26 g/mol , and a CAS registry number 1936076-04-8 . Key spectral identifiers include:

- ¹H NMR : Aromatic protons (δ 7.20–7.72 ppm), methoxy group (δ ~3.89 ppm) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 219 (M+1) .

- Elemental analysis : Expected C (60.26%), H (4.14%), N (6.39%), S (14.63%) .

Q. What is a standard synthetic route for this compound?

- Answer : A common approach involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example:

- React 4-formylphenylboronic acid with 3-methoxy-1,2-thiazole-5-yl derivatives under Suzuki-Miyaura coupling conditions .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. How can researchers characterize the purity and stability of this compound?

- Answer :

- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm .

- Stability : Store at -20°C under inert atmosphere (argon) to prevent oxidation of the aldehyde group. Monitor degradation via TLC or NMR over time .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

- Solvent effects : Compare DMF, THF, and toluene for reaction kinetics. Polar aprotic solvents like DMF may enhance nucleophilic substitution .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >90% yield .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer :

- Multi-technique validation : Cross-validate NMR (¹H, ¹³C) with high-resolution MS and X-ray crystallography (if crystalline) .

- Computational modeling : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) .

Q. How can the bioactivity of this compound be evaluated against microbial targets?

- Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and C. albicans (reference: CLSI guidelines) .

- Mechanistic studies : Assess thiazole ring-mediated inhibition of fungal cytochrome P450 enzymes via UV-Vis spectroscopy .

- Table 1 : Bioactivity data for related compounds:

| Compound | MIC (μg/mL) | Target Organism | Reference |

|---|---|---|---|

| Triazole-thiadiazole hybrid | 8.2 | E. coli | |

| Benzothiazole derivative | 12.5 | C. albicans |

Q. What computational methods predict the reactivity of the aldehyde group in further derivatization?

- Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with amine nucleophiles (e.g., hydrazine) using AutoDock Vina .

Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic yields?

- Answer :

- Reproducibility checks : Verify catalyst purity, solvent dryness, and reaction temperature control .

- Byproduct analysis : Use LC-MS to identify side products (e.g., oxidized aldehyde to carboxylic acid) .

Q. What advanced techniques validate the compound’s role in coordination chemistry?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.